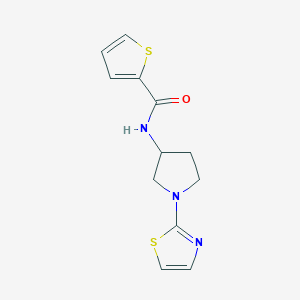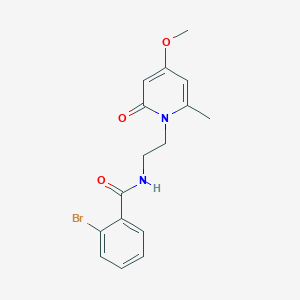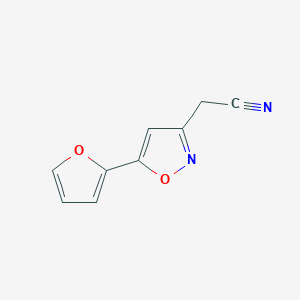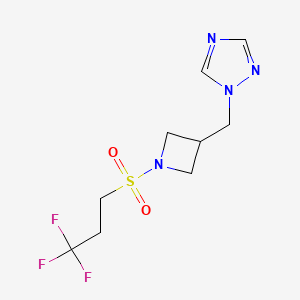
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide, commonly referred to as TPT, is a chemical compound that has been widely studied for its potential applications in scientific research. TPT belongs to a class of compounds known as thienopyridines, which have been shown to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide is a compound that belongs to a class of chemicals with potential for various applications in scientific research, particularly in the synthesis and study of heterocyclic compounds. Studies have shown that related thiophene and thiazole derivatives exhibit interesting chemical behaviors, including the formation of dibenzoxanthenes and diarylmethanes under certain conditions, highlighting their utility in organic synthesis and material science (Gazizov et al., 2015). Additionally, the crystal structures of thiadiazole derivatives, closely related to the compound , have been elucidated, providing insights into their molecular geometries and potential interactions in complex systems (Singh et al., 2014).
Heterocyclic Compound Synthesis
The versatility of thiophene-2-carboxamide derivatives in synthesizing heterocyclic compounds has been demonstrated through various reactions leading to the formation of pyrroles, thiophenes, and other nitrogen-containing cycles. These reactions are crucial for developing pharmacologically active compounds and materials with unique electronic properties (Cheng et al., 2010). For example, thiophenylhydrazonoacetates have been used in the synthesis of a wide array of heterocyclic derivatives, showcasing the broad applicability of thiophene derivatives in medicinal chemistry and material science (Mohareb et al., 2004).
Biological Activity and Applications
Research into thiophene and thiazole derivatives extends into exploring their potential biological activities. Certain thiophene-2-carboxamide compounds have been evaluated for their antibiotic and antibacterial properties, indicating the potential for developing new therapeutic agents based on these frameworks (Ahmed, 2007). Furthermore, innovative heterocycles incorporating thiadiazole moieties have been assessed for insecticidal activity, suggesting their utility in agricultural applications to protect crops from pests (Fadda et al., 2017).
Wirkmechanismus
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to exhibit a wide range of biological activities .
Mode of Action
For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the physicochemical properties of thiazole and pyrrolidine rings can influence the pharmacokinetic profile of compounds containing these moieties .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c16-11(10-2-1-6-17-10)14-9-3-5-15(8-9)12-13-4-7-18-12/h1-2,4,6-7,9H,3,5,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNZXIYWGXMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CS2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)




![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)

![4-Propyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2999433.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)


![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)
![2-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}(methyl)amino)ethan-1-ol](/img/structure/B2999442.png)
